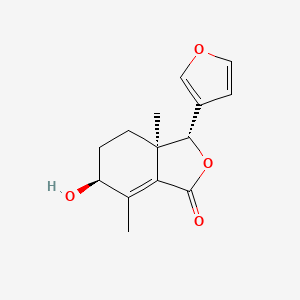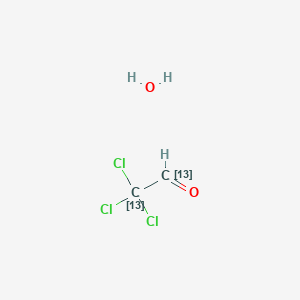
Dasycarpol
描述
Dasycarpol, also known as 9beta-Hydroxyfraxinellone, is a naturally occurring compound with the molecular formula C14H16O4 and a molecular weight of 248.27 g/mol . It is primarily derived from the root barks of Dictamnus dasycarpus . This compound has shown significant neuroprotective activity against glutamate-induced neurotoxicity in primary cultures of rat cortical cells and moderate inhibitory activity on lung cancer cell line A549 .
科学研究应用
Dasycarpol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
作用机制
Target of Action
Dasycarpol, also known as 6?-Hydroxyfraxinellone, is a product of microbial transformation of fraxinellone by Aspergillus niger . It shows moderate cytotoxicity against A549 cells , suggesting that its primary targets could be cellular components involved in cell proliferation and survival.
Mode of Action
Its cytotoxic activity suggests that it may interact with its targets to inhibit cell proliferation and induce cell death
Result of Action
This compound shows moderate cytotoxicity against A549 cells , indicating that it may have potential anti-cancer properties. The molecular and cellular effects of this compound’s action, such as changes in cell morphology, cell cycle progression, and gene expression, are areas of ongoing research.
生化分析
Biochemical Properties
Dasycarpol plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to exhibit moderate cytotoxicity against the A549 lung cancer cell line, with an IC50 value of 20 µg/mL . This interaction suggests that this compound may inhibit certain cellular processes essential for cancer cell survival. Additionally, this compound demonstrates neuroprotective activity against glutamate-induced neurotoxicity in primary cultures of rat cortical cells at a concentration of 0.1 µM . These interactions highlight the potential of this compound in modulating biochemical pathways related to cell survival and neuroprotection.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In A549 lung cancer cells, this compound induces cytotoxic effects, leading to cell death . This effect is likely mediated through the inhibition of key signaling pathways that promote cell proliferation and survival. In primary cultures of rat cortical cells, this compound exhibits neuroprotective effects by mitigating glutamate-induced neurotoxicity . This suggests that this compound may modulate signaling pathways involved in neuronal survival and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound’s cytotoxicity against A549 cells is likely due to its ability to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis . In neuronal cells, this compound’s neuroprotective effects may be attributed to its capacity to inhibit excitotoxicity induced by glutamate . These molecular interactions underscore the potential of this compound as a therapeutic agent in cancer and neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound maintains its cytotoxic and neuroprotective activities over extended periods, indicating its potential for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, this compound exhibits neuroprotective effects without significant toxicity . At higher doses, this compound may induce cytotoxic effects, particularly in cancer cells These findings suggest a dose-dependent response, with potential therapeutic benefits at lower doses and cytotoxic effects at higher concentrations
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to modulate metabolic flux and metabolite levels, particularly in cancer cells . This compound’s interaction with metabolic enzymes may contribute to its cytotoxic effects by disrupting essential metabolic processes required for cell survival. Additionally, this compound’s neuroprotective effects may be mediated through its influence on metabolic pathways involved in neuronal function .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. In cancer cells, this compound accumulates in the cytoplasm, where it exerts its cytotoxic effects . In neuronal cells, this compound is distributed throughout the cytoplasm and may localize to specific subcellular compartments involved in neuroprotection . These distribution patterns highlight the importance of this compound’s localization in mediating its biological effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. In cancer cells, this compound localizes to the cytoplasm, where it interacts with key signaling molecules and enzymes . In neuronal cells, this compound may be directed to specific compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization patterns are essential for this compound’s ability to modulate cellular processes and exert its therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthetic preparation of Dasycarpol involves the use of various organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The mother liquor preparation method includes dissolving 2 mg of the drug in 50 μL DMSO to achieve a mother liquor concentration of 40 mg/mL .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is available for research purposes and is typically synthesized in controlled laboratory environments using the aforementioned solvents and conditions .
化学反应分析
Types of Reactions
Dasycarpol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products.
Major Products Formed
The major products formed from the reactions involving this compound include its derivatives, such as fraxinigerllone, which has been identified based on spectroscopic methods . These derivatives exhibit different bioactivities and are studied for their potential therapeutic applications.
相似化合物的比较
Dasycarpol is compared with other similar compounds, such as fraxinigerllone, which is a derivative of this compound . These compounds share structural similarities but exhibit different bioactivities. The uniqueness of this compound lies in its significant neuroprotective activity and moderate anticancer properties, which distinguish it from other related compounds.
List of Similar Compounds
属性
IUPAC Name |
(3R,3aR,6S)-3-(furan-3-yl)-6-hydroxy-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-8-10(15)3-5-14(2)11(8)13(16)18-12(14)9-4-6-17-7-9/h4,6-7,10,12,15H,3,5H2,1-2H3/t10-,12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEUBPHEBYXFLM-VHRBIJSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)OC(C2(CCC1O)C)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)O[C@H]([C@@]2(CC[C@@H]1O)C)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




